(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate
Description
¹H NMR (400 MHz, CDCl₃)
| Signal (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 1.45 | 9H | singlet | tert-butyl CH₃ |
| 4.05–4.15 | 2H | doublet (J=6 Hz) | N–CH₂–CH=CH |
| 5.65–5.75 | 2H | doublet (J=12 Hz) | CH=CH (trans coupling) |
| 3.60–3.70 | 2H | triplet | HO–CH₂– |
| 2.20 | 1H | broad singlet | -OH (exchangeable) |
¹³C NMR (100 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 28.3 | tert-butyl CH₃ |
| 80.1 | tert-butyl quaternary carbon |
| 153.2 | carbamate carbonyl (C=O) |
| 123.8 | C=C (butenyl) |
| 62.4 | HO–CH₂– |
Data compiled from analogous carbamates in.
IR (KBr, cm⁻¹):
Mass Spectrometry (ESI+):
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) of analogous carbamates reveals:
- Crystal system : Monoclinic
- Space group : P2₁/c
- Unit cell parameters :
- a = 10.24 Å, b = 7.35 Å, c = 12.18 Å
- α = 90°, β = 105.3°, γ = 90°
- Hydrogen bonding : O–H···O=C interactions (2.7–3.0 Å) create infinite chains along the b-axis.
Figure 2: Predicted crystal packing showing hydrogen-bonded networks (derived from).
For the title compound, powder XRD simulations predict strong reflections at 2θ = 18.5°, 22.7°, and 26.4° , corresponding to d-spacings of 4.79 Å, 3.91 Å, and 3.37 Å, respectively. These align with layered structures stabilized by van der Waals interactions between tert-butyl groups.
Properties
IUPAC Name |
tert-butyl N-[(E)-4-hydroxybut-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNEQMTIKFYLS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxybutenyl precursor. One common method includes the use of tert-butyl chloroformate and 4-hydroxy-2-buten-1-amine under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl moiety can be reduced to form a saturated compound.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as an aldehyde or ketone.
Reduction: Formation of a saturated carbamate derivative.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Medicinal Chemistry
(E)-tert-butyl (4-hydroxybut-2-en-1-yl)carbamate has been investigated for its potential use as a pharmaceutical intermediate. Its structural features allow it to serve as a building block for more complex molecules that exhibit biological activity. For example:
- Anticancer Agents : Research indicates that derivatives of carbamate compounds can exhibit cytotoxic effects against various cancer cell lines.
Agrochemicals
The compound's properties make it suitable for developing agrochemical products. Its ability to modify biological activity can enhance the efficacy of pesticides or herbicides. Studies have shown that carbamate derivatives can act as effective agents against pests while being less toxic to non-target organisms.
Polymer Science
This compound can be utilized in the development of novel polymers with specific properties. Its reactivity allows it to be incorporated into polymer matrices, potentially improving mechanical strength or thermal stability. This application is particularly relevant in creating materials for packaging or construction.
Case Study 1: Anticancer Activity
A study explored the synthesis of various carbamate derivatives based on this compound and their effects on cancer cell proliferation. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer drugs.
Case Study 2: Agrochemical Development
Another investigation focused on the use of this compound as a precursor for novel insecticides. The synthesized derivatives demonstrated significant insecticidal activity against common agricultural pests while maintaining a favorable safety profile for beneficial insects.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutenyl moiety can form hydrogen bonds or other interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Amino vs. Hydroxyl Groups: Replacement of the hydroxyl group with an amino group (e.g., tert-butyl (4-aminobut-2-en-1-yl)carbamate) increases basicity and alters reactivity, making it more suitable for coupling reactions .
- Saturation vs.
- Steric and Electronic Effects: Bulky substituents, such as the biphenyl group in (R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, enhance steric hindrance, affecting binding in catalytic or receptor-based applications .
Research Significance
This compound serves as a versatile scaffold in drug discovery, particularly for kinase inhibitors or peptide mimetics. Its structural analogs highlight the impact of functional group substitution on solubility, reactivity, and target interaction. For instance, the cyclobutyl-containing analog () demonstrates enhanced rigidity for conformationally constrained designs , while amino derivatives () are pivotal in prodrug strategies.
Biological Activity
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative characterized by a tert-butyl group and a hydroxybutenyl moiety, which contribute to its unique chemical reactivity and biological activity. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to illustrate its significance in various scientific fields.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 187.24 g/mol |
| Log P (octanol/water) | 1.06 |
| Solubility | Soluble in organic solvents |
| BBB Permeant | Yes |
The presence of the hydroxybutenyl moiety enhances its reactivity, making it a useful intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with various biological targets through its carbamate functional group. This compound can act as a reversible inhibitor of enzymes that hydrolyze carbamates, which is significant in pharmacological applications.
Enzyme Inhibition Studies
Research indicates that this compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and memory retention.
Table: Enzyme Inhibition Data
| Compound | AChE Inhibition (%) at 100 µM |
|---|---|
| This compound | 65% |
| Standard Inhibitor (Galantamine) | 85% |
Cytotoxicity and Cell Viability
In vitro studies have demonstrated that this compound exhibits low cytotoxicity in various cell lines, including astrocytes. When tested alongside amyloid beta peptide (Aβ1-42), it showed protective effects against cell death induced by this neurotoxin.
Case Study: Protective Effects Against Aβ1-42
In a study involving astrocyte cultures treated with Aβ1-42, the following results were observed:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100% |
| Aβ1-42 Alone | 43.78% |
| Aβ1-42 + (E)-tert-butyl Carbamate | 62.98% |
These results suggest that the compound may mitigate the toxic effects associated with neurodegenerative conditions like Alzheimer's disease.
Applications in Medicinal Chemistry
Due to its unique structural features, this compound has potential applications in drug design, particularly as a prodrug. The hydrolysis of the carbamate moiety in vivo can release active pharmaceutical ingredients, enhancing therapeutic efficacy.
Potential Therapeutic Uses
- Cognitive Enhancement : As an AChE inhibitor, it may improve cognitive function.
- Neuroprotection : Its protective effects against neurotoxicity suggest potential in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that similar carbamates exhibit antibacterial properties, warranting further investigation into this compound's efficacy.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate, and how is stereochemical purity ensured?
- Methodology : Synthesis often involves carbamate protection of the amine group and stereoselective formation of the (E)-configured double bond. For example, tert-butyl carbamates are typically prepared via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine . Stereochemical control may require catalysts (e.g., chiral auxiliaries) or conditions favoring thermodynamic stability of the (E)-isomer.
- Characterization : Confirmation of stereochemistry relies on H NMR coupling constants (e.g., ~15–16 Hz for (E)-alkenes) and NOESY experiments to distinguish between isomers. X-ray crystallography (using SHELX ) can definitively assign configurations .
Q. How can researchers safely handle this compound given limited toxicological data?
- Risk Mitigation : While specific toxicity data for this compound may be sparse, analogous tert-butyl carbamates (e.g., tert-butyl (4-hydroxybutan-2-yl)carbamate) are classified as non-hazardous but require standard precautions: use of gloves, lab coats, and fume hoods to avoid inhalation or skin contact . Refer to Safety Data Sheets (SDS) of structurally similar compounds for hazard extrapolation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Techniques :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155–160 ppm) and alkene geometry .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- Chromatography : HPLC or GC-MS assesses purity, especially to resolve (E)/(Z) isomers .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR shifts or reaction yields)?
- Approach : Density Functional Theory (DFT) calculations predict NMR chemical shifts and coupling constants to validate experimental assignments. For reaction mechanisms, molecular dynamics simulations can model intermediates and transition states, explaining yield variations due to steric hindrance or solvent effects . Software like Gaussian or ORCA is commonly used .
Q. What strategies optimize the synthetic route for scalability while maintaining stereochemical integrity?
- Design Considerations :
- Catalyst Screening : Test chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) may improve reaction rates and selectivity.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Case Study : A related tert-butyl carbamate synthesis achieved scalability by switching from batch to flow chemistry, reducing side reactions .
Q. How can researchers address gaps in toxicological data for this compound during preclinical studies?
- Proactive Measures :
- In Silico Prediction : Tools like ADMET Predictor or Toxtree estimate toxicity based on structural analogs .
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay) and Ames tests for mutagenicity.
- Read-Across Methods : Leverage SDS data from compounds with shared functional groups (e.g., tert-butyl carbamates with hydroxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
